1,3-Dimethyl-4-(pyridin-4-YL)-1H-pyrazol-5-amine

Description

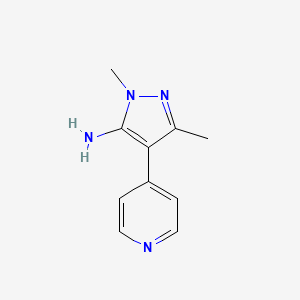

1,3-Dimethyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine is a substituted pyrazole derivative characterized by a pyridin-4-yl group at position 4 and methyl groups at positions 1 and 3 of the pyrazole core. Pyrazole-based compounds are known for their structural versatility, enabling interactions with diverse kinase active sites. The presence of the pyridinyl moiety enhances hydrogen-bonding capabilities, while the methyl groups contribute to steric and electronic modulation .

Properties

Molecular Formula |

C10H12N4 |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

2,5-dimethyl-4-pyridin-4-ylpyrazol-3-amine |

InChI |

InChI=1S/C10H12N4/c1-7-9(10(11)14(2)13-7)8-3-5-12-6-4-8/h3-6H,11H2,1-2H3 |

InChI Key |

VWKWZYFYPGWIIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1C2=CC=NC=C2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-4-(pyridin-4-YL)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Green synthesis methods, such as microwave-assisted and grinding techniques, are also being explored to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-(pyridin-4-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

1,3-Dimethyl-4-(pyridin-4-YL)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-(pyridin-4-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Regioisomeric Effects on Kinase Inhibition

A critical factor influencing activity is the regioisomeric arrangement of substituents. For example:

- 3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1H-pyrazol-5-amine derivatives exhibit potent inhibition of p38α MAP kinase. However, switching substituents to 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine abolishes p38α activity but confers inhibition of cancer-related kinases (e.g., VEGFR2, Src, B-RAF, EGFR) .

- Compound 6a (4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine) demonstrates nanomolar IC₅₀ values against multiple kinases (VEGFR2: 34 nM; Src: 399 nM; B-RAF V600E: 592 nM), highlighting the impact of bulky aryl substituents on potency and selectivity .

Table 1: Kinase Inhibition Profiles of Pyrazole Regioisomers

Substituent Effects on Activity and Selectivity

- Aryl vs. Alkyl Groups : Replacing the 1-aryl group with 2,4,6-trichlorophenyl (as in Compound 6a) enhances kinase inhibition breadth, likely due to improved hydrophobic interactions . In contrast, 1-methyl groups (as in the target compound) may reduce steric hindrance, favoring binding to smaller active sites.

- Pyridinyl Position : The 4-pyridinyl group is crucial for hydrogen bonding with kinase hinge regions. Derivatives with pyridin-3-yl or thienyl substituents (e.g., 4-(thiophen-2-yl)-1H-pyrazol-5-amine) show altered selectivity profiles, emphasizing the role of heterocycle orientation .

Table 2: Key Substituents and Their Impact

Structural and Conformational Insights

Crystallographic studies reveal that dihedral angles between the pyrazole core and attached rings influence binding:

Biological Activity

Overview

1,3-Dimethyl-4-(pyridin-4-YL)-1H-pyrazol-5-amine is a heterocyclic compound recognized for its diverse biological activities. This compound features a pyrazole ring with a pyridine substitution, making it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.

The synthesis of 1,3-Dimethyl-4-(pyridin-4-YL)-1H-pyrazol-5-amine typically involves cyclization reactions of suitable precursors. A common method includes the reaction of 4-pyridinecarboxaldehyde with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid under reflux conditions using solvents like ethanol or methanol. The compound's chemical structure allows for various reactions, including oxidation and nucleophilic substitution, which are essential for its functional versatility in biological applications.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of 1,3-Dimethyl-4-(pyridin-4-YL)-1H-pyrazol-5-amine. In vitro evaluations showed that this compound exhibits potent activity against several pathogens. For instance, derivatives of pyrazole were tested for their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), revealing MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| 1,3-Dimethyl-4-(pyridin-4-YL)-1H-pyrazol-5-amine | 0.22 - 0.25 | Not specified |

| Other derivatives | Varies | Varies |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, it showed cytotoxic effects comparable to established chemotherapeutic agents like cisplatin and fluorouracil, with CC50 values indicating effective concentrations for cell death .

| Cell Line | CC50 (μM) | Reference Drug CC50 (μM) |

|---|---|---|

| HT29 | 58.4 | Cisplatin: 47.2 |

| L929 | Varies | Fluorouracil: 381.2 |

The mechanism of action involves the compound's ability to bind to specific enzyme active sites, inhibiting their activity. This characteristic is crucial for its role as an enzyme inhibitor, affecting various biological pathways that can lead to therapeutic effects in diseases such as cancer and infections .

Case Studies

In one study focusing on the antimicrobial efficacy of pyrazole derivatives, 1,3-Dimethyl-4-(pyridin-4-YL)-1H-pyrazol-5-amine was highlighted among the most potent compounds tested against gram-positive bacteria. The study utilized time-kill assays to determine the bactericidal activity over time, confirming that this compound significantly inhibited biofilm formation and bacterial growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.